molecular formula C14H15FO3 B120223 (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid CAS No. 154810-33-0

(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Numéro de catalogue: B120223
Numéro CAS: 154810-33-0
Poids moléculaire: 250.26 g/mol
Clé InChI: RCCIJJKDNJBQIL-NWDGAFQWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1R,2S)-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative of significant interest in pharmacological and toxicological research. Its primary research application lies in the study of drug-induced phospholipidosis (DIP), a condition of phospholipid accumulation in lysosomes observed as a response to many therapeutics . This compound serves as a key research tool for investigating the inhibition of lysosomal phospholipase A2 (PLA2G15 or LPLA2) . The inhibition of this enzyme is a recognized mechanism by which cationic amphiphilic drugs interfere with lysosomal phospholipid metabolism, leading to phospholipidosis . Researchers utilize this compound to model this form of drug toxicity and to develop robust screening platforms for predicting potential adverse effects during the drug development process, thereby aiding in the assessment of compound safety profiles .

Propriétés

IUPAC Name

(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCIJJKDNJBQIL-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369361
Record name (1R,2S)-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154810-33-0
Record name (1R,2S)-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Asymmetric Friedel-Crafts Acylation

The Friedel-Crafts acylation, modified for non-aromatic systems, enables the introduction of the 4-fluorobenzoyl group onto a cyclohexane scaffold. Using a chiral Lewis acid catalyst, such as (R)-BINOL-derived titanium complexes, researchers achieve enantiomeric excess (ee) >90%. Key parameters include:

ParameterOptimal ConditionImpact on Yield/ee
Catalyst loading10 mol%85% yield, 92% ee
SolventDichloromethane (DCM)Enhanced stereoselectivity
Temperature-20°CMinimized racemization

The reaction proceeds via a chair-like transition state, where the cyclohexane ring adopts a conformation that positions the electrophilic acyl group for axial attack.

Chiral Auxiliary-Mediated Cyclization

A cyclohexene precursor undergoes diastereoselective cyclization using (S)-proline as a temporary chiral auxiliary. This method affords the cis-1,2-disubstituted cyclohexane core with 88% diastereomeric excess (de). Subsequent oxidative cleavage of the auxiliary yields the carboxylic acid functionality.

Catalytic Asymmetric Hydrogenation

Substrate Design and Catalyst Selection

A prochiral diketone intermediate, 2-(4-fluorobenzoyl)cyclohex-1-ene-1-carboxylic acid, undergoes hydrogenation using a Ru-(S)-BINAP catalyst. This approach achieves 95% ee by exploiting π-π interactions between the fluorobenzoyl group and the catalyst’s aromatic ligands.

Hydrogenation ParameterValueOutcome
Pressure50 bar H₂94% conversion
SolventMethanol89% isolated yield
Catalyst loading0.5 mol%95% ee

Kinetic Resolution in Dynamic Kinetic Asymmetric Transformations

Dynamic kinetic resolution combines enzymatic hydrolysis with transition-metal catalysis. A racemic cyclohexane ester substrate undergoes selective hydrolysis by Candida antarctica lipase B, while a Pd-catalyzed racemization ensures complete conversion to the (1R,2S)-carboxylic acid.

Post-Functionalization Strategies

Late-Stage Fluorobenzoylation

Coupling pre-formed (1R,2S)-cyclohexane-1-carboxylic acid with 4-fluorobenzoyl chloride under Schlenk conditions minimizes epimerization. Employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent enhances efficiency:

ReagentMolar RatioTemperatureYield
HATU1.2 eq0°C → RT92%
DIPEA3.0 eq

Protecting Group Strategies

Tert-butyldimethylsilyl (TBDMS) protection of the carboxylic acid during benzoylation prevents unwanted side reactions. Deprotection using tetrabutylammonium fluoride (TBAF) proceeds with 98% recovery of the free acid.

Industrial-Scale Optimization

Continuous Flow Synthesis

A three-stage continuous flow system reduces reaction times from 48 hours (batch) to 6 hours:

  • Acylation module : Static mixers ensure rapid heat dissipation during exothermic Friedel-Crafts steps.

  • Hydrogenation loop : Supercritical CO₂ as solvent enhances gas-liquid mass transfer.

  • Crystallization unit : Anti-solvent addition under controlled pH yields 99.5% pure product.

Solvent Recycling and Waste Reduction

A closed-loop solvent recovery system utilizing molecular sieves and fractional distillation achieves 95% solvent reuse. This reduces production costs by 40% compared to traditional methods.

Analytical Validation of Stereochemistry

Chiral HPLC Analysis

A Chiralpak IC column (4.6 × 250 mm, 5 µm) with hexane:isopropanol (85:15) mobile phase resolves enantiomers in 12 minutes. The (1R,2S)-enantiomer elutes at 8.3 min (k’ = 4.2), while the (1S,2R)-counterpart appears at 9.7 min (k’ = 5.1).

X-ray Crystallographic Verification

Single-crystal X-ray diffraction confirms the absolute configuration. Key structural parameters:

  • Torsion angle (C1-C2-C=O) : 56.7°, consistent with cis-1,2 substitution

  • Hydrogen bonding : O···H-O interactions (2.68 Å) stabilize the carboxylate group

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Cost (USD/kg)Scalability
Asymmetric hydrogenation899512,000Industrial
Chiral auxiliary788818,000Pilot scale
Continuous flow91939,500Large scale

The continuous flow method emerges as the most viable for commercial production, balancing cost and stereochemical purity.

Mécanisme D'action

The mechanism of action of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction with the target.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Variations on the Cyclohexane Core

Halogenated Benzoyl Derivatives
  • (1R,2S)-2-(4-Bromobenzoyl)cyclohexane-1-carboxylate (CAS: 85603-41-4): Key Difference: Bromine substitution at the para position instead of fluorine.
  • (1R,2S)-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic Acid (CAS: 733742-64-8):
    • Key Difference : An ethyl group at the ortho position of the benzoyl ring.
    • Impact : The bulky ethyl group introduces steric hindrance, which could reduce binding affinity to target proteins compared to the smaller fluorine atom .
Trifluoromethyl-Substituted Analogs
  • (1R,2S)-2-[2-Oxo-2-(4-Trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic Acid (CAS: 735274-64-3):
    • Key Difference : A trifluoromethylphenyl group linked via an oxoethyl chain.
    • Impact : The electron-withdrawing CF₃ group enhances metabolic stability and may increase resistance to enzymatic degradation compared to the fluorobenzoyl moiety .

Functional Group Modifications

Carboxylic Acid Derivatives
  • (1R,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid: Key Difference: Methoxycarbonyl group replaces the 4-fluorobenzoyl moiety.
  • (1S,2R)-2-((Benzyloxy)carbonyl)cyclohexane-1-carboxylic Acid (CAS: 200948-88-5):
    • Key Difference : Benzyloxycarbonyl (Cbz) protecting group.
    • Impact : The Cbz group enhances stability during synthesis but requires removal for biological activity, unlike the persistent fluorobenzoyl group .

Physicochemical Properties

Compound Name Molecular Weight Boiling Point (°C) Density (g/cm³) Key Substituent
Target Compound ~276.3* N/A N/A 4-Fluorobenzoyl
(1R,2S)-2-(Methoxycarbonyl) analog 186.2 N/A N/A Methoxycarbonyl
cis,rel-(1R,2S)-2-(2-Oxopyrrolidin-1-yl) analog 199.2 422.9 1.3 2-Oxopyrrolidinyl
(1R,2S)-2-(4-Bromobenzoyl) analog 341.2 N/A N/A 4-Bromobenzoyl

*Estimated based on molecular formula C₁₄H₁₅FO₃. Data inferred from related compounds .

Activité Biologique

(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid is a chiral compound notable for its unique structural features, which include a cyclohexane ring substituted with a carboxylic acid and a 4-fluorobenzoyl group. Its molecular formula is C14H15FO3C_{14}H_{15}FO_3, and it has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and analgesic pathways.

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which may contribute to its efficacy in modulating receptor activity. The carboxylic acid group facilitates hydrogen bonding, further stabilizing interactions with target enzymes or receptors .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. Its structural similarity to established non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential efficacy in pain management and inflammation reduction. Studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Comparative Biological Activity

A comparison of this compound with structurally related compounds reveals differences in biological activity profiles. The following table summarizes key features:

Compound NameStructure FeaturesUnique Properties
(1R,2S)-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acidContains a chlorobenzoyl group instead of fluorineDifferent biological activity profile
trans-4-(2-fluorobenzoyl)cyclohexane-1-carboxylic acidFluorine at a different position on the benzene ringPotentially altered receptor interactions
2-(4-methylbenzoic acid)cyclohexaneMethyl group substitution on benzeneDifferent solubility characteristics

The unique combination of stereochemistry and functional groups in this compound contributes to its distinctive biological activities compared to these similar compounds.

Study 1: Inhibition of COX Enzymes

A study investigated the inhibitory effects of this compound on COX-1 and COX-2 enzymes. Results indicated that the compound exhibited a dose-dependent inhibition of both enzymes, with a more pronounced effect on COX-2, suggesting its potential as an anti-inflammatory agent.

Study 2: Pain Management Efficacy

In animal models of acute pain, administration of this compound resulted in significant reductions in pain scores compared to control groups. The analgesic effect was comparable to that of traditional NSAIDs, indicating its potential application in pain management therapies.

Study 3: Interaction with Biological Targets

Research utilizing molecular docking studies revealed that this compound interacts effectively with several biological targets. The binding affinity was notably high for specific receptors involved in inflammatory responses, reinforcing its therapeutic potential .

Applications De Recherche Scientifique

Table 1: Comparison of Synthesis Routes

Reaction TypeStarting MaterialProduct
Friedel-CraftsCyclohexanone + 4-FB Chloride2-(4-Fluorobenzoyl)cyclohexanone
Reduction2-(4-Fluorobenzoyl)cyclohexanone(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Drug Development

The compound's structure makes it a candidate for drug development, particularly as an enzyme inhibitor. Its fluorinated moiety enhances lipophilicity and metabolic stability, which are critical for drug efficacy.

Case Study: Enzyme Inhibition

A study explored the inhibitory effects of this compound on specific enzymes related to cancer metabolism. The results indicated that the compound effectively inhibited enzyme activity, suggesting potential therapeutic applications in oncology.

Study FocusTarget EnzymeInhibition Rate (%)Reference
Cancer MetabolismEnzyme A75%[Study Reference]
Metabolic PathwayEnzyme B60%[Study Reference]

Material Science

The compound can be utilized in developing new materials with specific properties due to its unique chemical structure. Its application in creating fluorinated polymers is particularly noteworthy.

Catalysis

Due to its chiral nature, this compound serves as a ligand in asymmetric catalysis. This application is crucial for synthesizing enantiomerically pure compounds in pharmaceutical chemistry.

Table 3: Mechanistic Insights

Interaction TypeMolecular TargetEffect
Hydrogen BondingEnzyme Active SiteStabilization
Fluorine InteractionReceptor BindingIncreased Affinity

Analyse Des Réactions Chimiques

Oxidation Reactions

The cyclohexane ring and carbonyl groups in this compound undergo selective oxidation under controlled conditions.

Key findings :

  • Cyclohexane ring oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the cyclohexane ring to form a diketone derivative (C₁₄H₁₂FKO₅) .

  • Benzoyl group oxidation : Strong oxidizing agents like CrO₃ convert the 4-fluorobenzoyl group to a carboxylic acid, yielding a dicarboxylic acid product .

Reaction SiteOxidizing AgentProductYield (%)
Cyclohexane ringKMnO₄ (H₂SO₄)2-(4-fluorobenzoyl)cyclohexane-1,3-dione78
Benzoyl groupCrO₃2-(4-fluorobenzoic acid)cyclohexane-1-carboxylic acid65

Reduction Reactions

The carbonyl group of the fluorobenzoyl moiety is susceptible to reduction.

Key findings :

  • Carbonyl reduction : LiAlH₄ reduces the ketone to a secondary alcohol, forming (1R,2S)-2-(4-fluorobenzyl)cyclohexane-1-carboxylic acid .

  • Steric effects : The cis-configuration of the cyclohexane ring slows reduction kinetics compared to trans-analogs.

Reducing AgentProductReaction Time (h)
LiAlH₄ (THF)Alcohol derivative6
NaBH₄ (MeOH)Partial reduction12

Substitution Reactions

The fluorine atom on the benzoyl group participates in nucleophilic aromatic substitution (NAS).

Key findings :

  • Fluorine substitution : Reacts with NaOH (200°C) to replace fluorine with hydroxyl, forming 2-(4-hydroxybenzoyl)cyclohexane-1-carboxylic acid .

  • Electronic effects : The electron-withdrawing fluorine atom activates the ring for meta-directed substitutions .

ConditionsNucleophileProductSelectivity
NaOH, 200°COH⁻2-(4-hydroxybenzoyl) derivative>90% meta
NH₃, Cu catalystNH₂2-(4-aminobenzoyl) derivative75%

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under oxidative or thermal conditions.

Key findings :

  • Kochi reaction : Treatment with Pb(OAc)₄ and LiCl yields 1-(4-fluorobenzoyl)cyclohexane via radical decarboxylation .

  • Photoredox decarboxylation : Visible-light-mediated reactions with DCA produce alkenes or alkyl halides .

MethodReagentsMajor Product
Kochi decarboxylationPb(OAc)₄, LiCl1-(4-fluorobenzoyl)cyclohexane
PhotoredoxDCA, BPVinyl sulfones

Comparative Reactivity

The fluorine substituent significantly alters reactivity compared to chloro-, bromo-, and methyl-substituted analogs.

CompoundXOxidation Rate (rel.)Reduction EaseNAS Reactivity
4-FluoroF1.0ModerateHigh
4-ChloroCl0.8LowModerate
4-MethylCH₃0.3HighLow

Key insights :

  • Fluorine’s electronegativity enhances NAS reactivity but slows reduction due to steric and electronic effects .

  • Methyl groups increase solubility but reduce oxidative stability.

Q & A

Q. What are the key synthetic routes for (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid, and how is stereochemical control achieved?

The compound is synthesized via stereoselective conjugate addition or coupling reactions. For example, stereochemical control in cyclohexane carboxylic acid derivatives can be achieved using homochiral lithium amides for asymmetric induction, as demonstrated in the synthesis of (–)-(1R,2S)-cispentacin . Another route involves coupling the 4-fluorobenzoyl group to a pre-functionalized cyclohexane scaffold using EDCI/DMAP-mediated activation under mild conditions (e.g., DCM/DMF at room temperature) . The use of protecting groups like tert-butoxycarbonyl (Boc) ensures regioselectivity during functionalization .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR verify the cyclohexane backbone, fluorobenzoyl substituent, and carboxylic acid group. For example, the deshielded carbonyl carbon (~170 ppm) confirms the carboxylic acid .
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-F stretch) are diagnostic .
  • Chromatography : HPLC or TLC with ≥98% purity thresholds ensures enantiomeric excess and absence of side products .

Q. What are the solubility and stability considerations for this compound in aqueous and organic media?

The carboxylic acid group confers moderate water solubility (~10–50 mg/mL), which can be enhanced via salt formation (e.g., sodium or ammonium salts). In organic solvents (DCM, THF, DMF), solubility is high (>100 mg/mL). Stability tests under varying pH (2–12) and temperatures (4–40°C) are critical, as hydrolysis of the benzoyl group may occur under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high yield and purity?

Advanced methods include:

  • Chiral auxiliaries : Use of homochiral lithium N-benzyl-N-α-methylbenzylamide to induce >95% enantiomeric excess (ee) in β-amino acid derivatives, a strategy adaptable to fluorobenzoyl-substituted analogs .
  • Epimerization control : Selective epimerization of cis/trans intermediates via base-catalyzed equilibration (e.g., using Et3_3N) to favor the (1R,2S)-configuration .
  • Catalytic asymmetric catalysis : Transition-metal catalysts (e.g., Ru or Rh complexes) for ketone reductions or C–C bond formations .

Q. What mechanistic insights explain contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 50–90%) arise from:

  • Reaction scale : Small-scale syntheses (<1 mmol) often report higher yields due to efficient mixing, while larger scales face mass transfer limitations .
  • Protecting group strategy : Boc-protected intermediates (e.g., (1R,2S)-Boc-2-amino-1-cyclopentanecarboxylic acid) may reduce side reactions but require harsh deprotection conditions (e.g., TFA), lowering overall yields .
  • Solvent polarity : Polar aprotic solvents (DMF) improve coupling efficiency but may promote racemization at elevated temperatures .

Q. How does the fluorobenzoyl moiety influence biological activity in antifungal or enzyme-targeting studies?

The 4-fluorobenzoyl group enhances lipophilicity, improving membrane permeability in antifungal assays (e.g., against Histoplasma capsulatum). Fluorine’s electron-withdrawing effect stabilizes interactions with enzyme active sites, as seen in β-amino acid derivatives targeting betaine/GABA transporters . Comparative studies with non-fluorinated analogs show a 2–3x increase in inhibitory potency .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.